5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

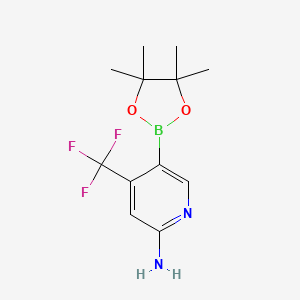

Chemical Structure: The compound features a pyridine ring with three key substituents:

- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4.

- Trifluoromethyl group (-CF₃) at position 4.

- Amino group (-NH₂) at position 2.

Méthodes De Préparation

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-aminopyridine and trifluoromethyl-substituted reagents.

Introduction of the Boronate Ester: The boronate ester group is introduced via a reaction with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under suitable conditions.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding pyridine N-oxide.

Substitution Reactions:

Applications De Recherche Scientifique

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine involves its ability to participate in various chemical reactions, such as coupling and substitution reactions. The boronate ester group plays a crucial role in these reactions by acting as a nucleophile or an electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂.

- Molecular Weight : 288.07 g/mol.

- CAS Number : 944401-57-4 .

- Density : 1.23 g/cm³ .

Applications : Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and agrochemical research . The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .

Comparison with Structural Analogs

Pyrimidine-Based Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)

- Key Differences :

- Heterocyclic Core : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Substituents : Lacks the trifluoromethyl group.

- Impact: Reduced electron-withdrawing effects compared to -CF₃, leading to lower reactivity in cross-coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 944401-58-5)

- Key Differences :

- Substituent Position : -CF₃ at position 4 on pyrimidine.

- Impact: Similar electronic effects to the target compound but with altered steric and electronic profiles due to the pyrimidine core . Structural similarity score: 0.86 (vs. 0.89 for non-CF₃ pyrimidine analog) .

Pyridine-Based Isomers and Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)

- Key Differences :

- -CF₃ Position : At position 3 instead of 4.

- Molecular weight and formula identical to the target compound, but distinct NMR profiles (e.g., δ 8.50 ppm for H-6 in the target vs. δ 8.25 ppm in the isomer) .

N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)

- Key Differences :

- Substituent : Cyclopropylmethyl group replaces -CF₃.

- Boronic Ester Position : At pyridine position 4.

- Impact :

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 23)

- Key Differences :

- Substituent : Methyl (-CH₃) replaces -CF₃.

- Impact :

Other Heterocyclic Derivatives

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

- Key Differences :

- Additional Substituents : Fluorine atoms at positions 2 and 5.

- Impact: Enhanced metabolic stability and oxidative resistance due to fluorine’s electronegativity . Potential steric hindrance in coupling reactions .

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Key Differences: Amino Group Protection: Carbamate (-NHBoc) replaces -NH₂.

- Impact :

Comparative Data Table

Research Findings and Implications

- Reactivity : The -CF₃ group in the target compound enhances electrophilicity at the boron center, improving Suzuki-Miyaura coupling yields compared to methyl or unprotected amine analogs .

- Biological Activity : Trifluoromethyl-substituted pyridines show higher selectivity in kinase inhibition due to strong hydrophobic interactions .

- Safety : The target compound’s hazard profile (H319: eye irritation) is more severe than methyl-substituted analogs, necessitating stringent handling protocols .

Activité Biologique

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its antibacterial activity, mechanism of action, and structure-activity relationships (SAR).

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 244.10 g/mol. Its CAS number is 754214-56-7.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Purity | ≥95% |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same class. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains.

- Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerases. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, disrupting their function.

- Case Study : A study evaluated the antibacterial effects of several trifluoromethylated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with smaller substituents exhibited enhanced activity compared to those with bulkier groups. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) similar to that of chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyridine ring significantly affect biological activity:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.

- Dioxaborolane Moiety : This functional group contributes to the compound's stability and reactivity in biological systems.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Compounds similar to this compound have been tested in vitro against various pathogens. Results show promising antibacterial activity with potential for further development into therapeutic agents .

- Toxicity Profile : Initial assessments indicate moderate toxicity levels in cell lines; however, further studies are required to establish safety profiles for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 4-(trifluoromethyl)-2-aminopyridine-5-boronic acid pinacol ester) with a boronic ester under Pd catalysis. Key conditions include:

- Catalyst : Pd(PPh₃)₄ (10 mol%) .

- Base : Na₂CO₃ (3.0 eq.) in a DME/H₂O (10:1) solvent system .

- Temperature : 150°C for 1 hour under microwave or reflux conditions .

- Critical Parameters : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C4, boronic ester at C5) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~317.2 g/mol).

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What are the key challenges in optimizing Suzuki-Miyaura coupling yields for this compound?

- Data Contradictions : Conflicting reports on yields (e.g., 60–90%) may arise from:

- Catalyst Loading : Higher Pd concentrations (≥15 mol%) improve yields but increase metal contamination .

- Substrate Steric Effects : The trifluoromethyl group at C4 may hinder boronic ester activation .

- Mitigation Strategies :

- Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Pre-activate the boronic ester via Miyaura borylation .

Q. How does the trifluoromethyl group influence electronic and steric properties in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The CF₃ group reduces electron density on the pyridine ring, slowing oxidative addition but stabilizing intermediates .

- Steric Hindrance : Ortho-substitution (C4-CF₃) may impede transmetalation steps. Computational studies (DFT) are recommended to model transition states .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Degradation Pathways :

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBKJSRXQDYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726165 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-57-4 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.